molecular formula C27H21F3N6O B610620 S116836 CAS No. 1257628-57-1

S116836

Cat. No. B610620
M. Wt: 502.5
InChI Key: DHNAWOULRSDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S116836 is a tyrosine kinase inhibitor. It synergistically induces apoptosis in imatinib-resistant chronic myelogenous leukemia cells.

Scientific Research Applications

Cancer Treatment Research

S116836 is explored in cancer treatment research, particularly in chronic myelogenous leukemia (CML). A study by (Bu et al., 2014) found that S116836, when combined with suberoylanilide hydroxamic acid (SAHA), synergistically induced apoptosis in imatinib-resistant CML cells. This suggests its potential use in overcoming drug resistance in leukemia.

Bioengineering and Biotechnology

In the field of bioengineering and biotechnology, S116836 is not directly mentioned. However, studies on related biological systems provide context for its potential applications. For example, (Nijkamp et al., 2012) and (Salazar et al., 2017) focus on the sequencing of Saccharomyces cerevisiae, a model organism in genetics and industrial biotechnology. Insights from these studies can indirectly inform the use of compounds like S116836 in genetic research and biotechnological applications.

Medical Imaging and Diagnostics

S116836's potential relevance in medical imaging and diagnostics is indirectly supported by research in related fields. For instance, (Karacolak et al., 2009) and (Bilal & Cho, 2022) discuss the development of implantable antennas for medical telemetry and the localization of dielectric anomalies, respectively. These technologies could be used in conjunction with compounds like S116836 for enhanced diagnostic or therapeutic capabilities.

properties

CAS RN

1257628-57-1

Product Name

S116836

Molecular Formula

C27H21F3N6O

Molecular Weight

502.5

IUPAC Name

3-[2-[2-(Cyclopropylamino)-5-pyrimidinyl]ethynyl]-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methyl-benzamide

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(N2C=CN=C2)=C1)C3=CC=C(C)C(C#CC4=CN=C(NC5CC5)N=C4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S116836;  S-116836;  S 116836; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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